molecular formula C16H15NO4 B5397964 2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid

2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid

Cat. No.: B5397964
M. Wt: 285.29 g/mol
InChI Key: IWRKBQOLMYAXHA-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyanilino)-2-oxoethyl]benzoic acid is a benzoic acid derivative featuring a 4-methoxyaniline group linked via a 2-oxoethyl side chain. This structure combines aromatic, amide, and carboxylic acid functionalities, enabling diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-13-8-6-12(7-9-13)17-15(18)10-11-4-2-3-5-14(11)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRKBQOLMYAXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid typically involves the reaction of 4-methoxyaniline with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the aniline and the benzoic acid moiety. The reaction conditions often include the use of a solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyanilino)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Structural Variation vs. Target Compound Solubility/Reactivity Biological Activity Reference ID
2-[2-(4-Methoxyanilino)-2-oxoethyl]benzoic acid Reference structure Moderate (polar solvents) Potential anti-inflammatory/antimicrobial N/A
Methyl 4-(2-methoxy-2-oxoethyl)benzoate Methoxy ester instead of anilinoamide Higher lipophilicity Unknown, differs in solubility profile
4-(4-Methoxyanilino)-3-nitrobenzoic acid Additional nitro group at position 3 Lower solubility in water Enhanced electronic effects for medicinal chemistry
4-[2-(Acetylamino)ethoxy]benzoic acid Acetylamino-ethoxy chain vs. oxoethyl-aniline Higher polarity Versatile in drug design due to dual functional groups
Ethyl 4-(acetylamino)benzoate Ethyl ester and acetyl amine vs. methoxy aniline Hydrolytically unstable Analgesic properties (similar to acetanilide)
2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid Thioether linkage instead of amide Enhanced metal-binding capacity Unique enzyme inhibition potential

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